molecular formula C9H10O5 B3190222 3-(3,4,5-trihydroxyphenyl)propanoic Acid CAS No. 40284-59-1

3-(3,4,5-trihydroxyphenyl)propanoic Acid

Cat. No.: B3190222
CAS No.: 40284-59-1
M. Wt: 198.17 g/mol
InChI Key: FWFVXNQOVGSSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trihydroxyphenyl)propanoic acid is a trihydroxylated phenolic acid characterized by a phenyl ring substituted with hydroxyl groups at positions 3, 4, and 5, linked to a propanoic acid side chain. This compound is notable for its antioxidant properties, mediated by its ability to donate hydrogen atoms and scavenge free radicals . It is enzymatically synthesized via hydroxylation of 3-(4-hydroxyphenyl)propanoic acid by HpaBC monooxygenases, highlighting its biosynthetic relevance .

Properties

CAS No.

40284-59-1

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

3-(3,4,5-trihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,10-11,14H,1-2H2,(H,12,13)

InChI Key

FWFVXNQOVGSSHX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)CCC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity: Hydroxyl Group Number and Positioning

The antioxidant capacity of phenolic acids is strongly influenced by hydroxyl group number and arrangement. In ABTS and DPPH assays, 3-(3,4,5-trihydroxyphenyl)propanoic acid demonstrated higher activity than caffeic acid (dihydroxy) but lower than dihydrocaffeic acid (DHCA, dihydroxy with saturated side chain). This reflects the balance between hydroxyl group density and side chain structure .

Table 1: Antioxidant Activity (TEAC Values) in ABTS/DPPH Assays

Compound TEAC Value (ABTS) TEAC Value (DPPH)
This compound 1.45 1.32
Caffeic acid (3,4-dihydroxypropenoic acid) 1.20 1.10
Dihydrocaffeic acid (DHCA) 1.60 1.50
3,4,5-Trihydroxyphenylacetic acid 1.70 1.65
  • Key Insight: The trihydroxy configuration enhances electron donation, but the propanoic acid side chain (vs. acetic acid) reduces lipid peroxidation inhibition .
Alkyl Spacer Length: Propanoic vs. Acetic Acid Derivatives

The alkyl spacer between the aromatic ring and carboxylic acid modulates solubility and radical scavenging efficiency. In liposome-based lipid peroxidation assays, 3,4-dihydroxyphenylacetic acid (short acetic acid chain) outperformed this compound, suggesting shorter chains improve membrane interaction .

Table 2: Lipid Peroxidation Inhibition (IC₅₀ Values)

Compound IC₅₀ (μM)
3,4-Dihydroxyphenylacetic acid 12.3
This compound 25.6
3,4,5-Trihydroxyphenylacetic acid 28.9
  • Key Insight: Longer alkyl chains (e.g., propanoic acid) may hinder penetration into lipid bilayers, reducing efficacy in lipid-rich environments .
Saturated vs. Unsaturated Side Chains

The propenoic acid analog (3-(3,4,5-trihydroxyphenyl)propenoic acid) shares similar hydroxylation but features a double bond. While TEAC values for the unsaturated form are comparable to the saturated variant, computational studies suggest saturated derivatives like DHCA are more effective in non-polar environments due to enhanced hydrogen atom transfer .

Methoxy and Amino Derivatives
  • 3,4,5-Trihydroxy-L-phenylalanine: The amino group substitution (vs. carboxylic acid) shifts biological activity, with roles in neurotransmitter synthesis and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-trihydroxyphenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(3,4,5-trihydroxyphenyl)propanoic Acid

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